N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the morpholine and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolopyrimidines with different substituents. Examples include:
- N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
The uniqueness of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23ClN6O |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23ClN6O/c1-11-5-6-14(7-16(11)20)22-17-15-8-21-25(4)18(15)24-19(23-17)26-9-12(2)27-13(3)10-26/h5-8,12-13H,9-10H2,1-4H3,(H,22,23,24) |
InChI Key |
POXUOHXNMMKGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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